Home > Products > Screening Compounds P53509 > Substance P Fragment 1-7
Substance P Fragment 1-7 - 68060-49-1

Substance P Fragment 1-7

Catalog Number: EVT-242868
CAS Number: 68060-49-1
Molecular Formula: C41H65N13O10
Molecular Weight: 900.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Substance P Fragment 1-7 (SP(1-7)) is a heptapeptide derived from the N-terminal region of the neuropeptide Substance P (SP). [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] Substance P, an undecapeptide belonging to the tachykinin family, plays a crucial role in various physiological processes, including pain transmission, inflammation, and neurogenic inflammation. [, , , ] SP(1-7) often exhibits distinct and sometimes opposing biological activities compared to its parent peptide, SP. [, , ] Notably, SP(1-7) has been implicated in modulating nociception, exhibiting anti-nociceptive, and anti-hyperalgesic effects. [] This property distinguishes it from SP, which is primarily associated with pain signaling. [] The discovery of SP(1-7)'s unique biological activity has fueled significant scientific interest in understanding its mechanisms of action and potential therapeutic applications. []

Substance P (SP)

[D-Pro2, D-Phe7]-Substance P (1-7)

Relevance: This compound is a synthetically modified version of Substance P Fragment 1-7. The modifications involve replacing the L-isomers of proline at position 2 and phenylalanine at position 7 with their corresponding D-isomers. This change in chirality is crucial for its antagonistic activity. These substitutions are thought to enhance its stability against enzymatic degradation and alter its interaction with the Substance P Fragment 1-7 binding site. [, , ]

Substance P (5-11)

Relevance: This compound represents the C-terminal fragment of Substance P, contrasting with Substance P Fragment 1-7, which originates from the N-terminal. Despite sharing the same parent molecule, they have different affinities for receptors and trigger distinct downstream signaling pathways. [, , ]

Substance P (4-11)

Relevance: This compound is another fragment of Substance P and is structurally related to Substance P Fragment 1-7 as they both share a portion of the amino acid sequence from the N-terminal of Substance P. [, ]

Substance P (6-11)

Relevance: This compound is another fragment of Substance P. Similar to Substance P (4-11), it is also structurally related to Substance P Fragment 1-7 due to the shared amino acid sequence from the N-terminal region of Substance P. [, , ]

Gln-Phe-NH2

Relevance: This compound was derived from structure-activity relationship studies on Substance P Fragment 1-7. It was discovered that the C-terminal amide group and a specific sequence (Gln-Phe) were essential for activity. This highlights the possibility of creating smaller, more drug-like molecules that can mimic Substance P Fragment 1-7's effects. []

Endomorphin-2

Relevance: While not structurally similar to Substance P Fragment 1-7, this opioid peptide surprisingly shows high affinity for the Substance P Fragment 1-7 binding site. This cross-reactivity suggests a possible interaction or overlap between the opioid and Substance P signaling pathways. []

Phe-Phe-NH2

Relevance: This compound resulted from attempts to identify the minimal active sequence of Endomorphin-2 that retained affinity for the Substance P Fragment 1-7 binding site. This finding underscores the complexity of peptide-receptor interactions and the possibility of unexpected cross-reactivities between different peptide families. []

Cis-3-phenylpyrrolidine derivative

Relevance: This derivative represents a more drug-like compound designed based on the structural features identified from Substance P Fragment 1-7 and Endomorphin-2. Its success in reducing pain sensitivity in preclinical studies highlights the translational potential of research on Substance P Fragment 1-7 and its binding site. []

Overview

Substance P Fragment 1-7, commonly referred to as SP 1-7, is a neuropeptide derived from the larger neuropeptide substance P. It consists of the first seven amino acids of substance P, specifically the sequence H-Arg-Pro-Lys-Pro-Gln-Gln-Phe-OH. This fragment plays a significant role in the central nervous system, particularly in modulating pain and other neurological functions. Unlike its precursor, SP 1-7 does not bind to the neurokinin 1 receptor but instead interacts with other receptors, contributing to its unique biological effects .

Source

Substance P is primarily synthesized in neurons and is released in response to various stimuli. The generation of SP 1-7 occurs through enzymatic cleavage of substance P, particularly in areas such as the substantia nigra within the central nervous system. This fragmentation process is crucial for its function as an endogenous modulator of substance P actions .

Classification

SP 1-7 belongs to the class of tachykinins, a family of neuropeptides involved in numerous physiological processes including pain transmission, inflammation, and stress responses. It is classified as a neuromodulator due to its ability to influence neurotransmitter release and neuronal activity .

Synthesis Analysis

Methods

The synthesis of SP 1-7 can be achieved through various methods, including solid-phase peptide synthesis and enzymatic methods. Solid-phase synthesis involves sequential addition of protected amino acids to a resin-bound growing peptide chain. Enzymatic synthesis utilizes specific proteases to cleave substance P into its active fragments.

Technical Details

In one approach, SP 1-7 can be synthesized by starting with a precursor peptide that includes the full sequence of substance P. The peptide is then subjected to enzymatic digestion using endopeptidases that selectively cleave at specific sites, yielding SP 1-7 as a final product. This method allows for high purity and yields of the desired fragment while maintaining biological activity .

Molecular Structure Analysis

Structure

The molecular structure of SP 1-7 consists of seven amino acids with the following sequence: H-Arg-Pro-Lys-Pro-Gln-Gln-Phe-OH. The presence of an N-terminal histidine and a C-terminal phenylalanine contributes to its stability and receptor binding characteristics.

Data

The molecular weight of SP 1-7 is approximately 900 Da, and it has a hydrophilic nature due to its amino acid composition. The peptide's conformation can vary depending on environmental factors such as pH and ionic strength, which influence its biological activity .

Chemical Reactions Analysis

Reactions

SP 1-7 participates in several biochemical reactions within the central nervous system. Notably, it acts as an antagonist to substance P-induced responses by modulating dopamine release in specific brain regions such as the substantia nigra.

Technical Details

Upon administration, SP 1-7 can inhibit the effects of substance P by competing for binding sites or altering downstream signaling pathways. This antagonistic action has been observed in various experimental models where SP 1-7 was shown to reduce dopamine release induced by substance P .

Mechanism of Action

Process

The mechanism by which SP 1-7 exerts its effects involves interaction with specific receptors distinct from those targeted by substance P. While substance P primarily activates neurokinin receptors, SP 1-7 modulates neurotransmission through alternative pathways that may involve other neuropeptide receptors or ion channels.

Data

Experimental studies have demonstrated that intranigral administration of SP 1-7 leads to significant modulation of motor behavior and dopamine release, indicating its role as a potent neuromodulator in the brain .

Physical and Chemical Properties Analysis

Physical Properties

SP 1-7 is characterized by its solubility in aqueous solutions, stability under physiological conditions, and susceptibility to enzymatic degradation. Its stability is influenced by factors such as pH and temperature.

Chemical Properties

The peptide exhibits typical properties associated with polypeptides, including reactivity towards various chemical agents used for conjugation or labeling purposes. Its high affinity for certain receptors makes it a target for drug development aimed at treating conditions like neuropathic pain .

Applications

Scientific Uses

SP 1-7 has been explored for various scientific applications due to its neuroprotective and analgesic properties. Research indicates that it may play a role in alleviating chronic pain conditions by acting on pain pathways without the side effects associated with traditional analgesics.

Potential Applications Include:

  • Pain Management: Investigating its efficacy in treating neuropathic pain.
  • Neuroprotection: Exploring its protective effects against neurodegenerative diseases.
  • Behavioral Studies: Assessing its impact on motor functions and behavior modulation in animal models .
Neurobiological Mechanisms of SP(1-7) in the Central Nervous System

Modulation of Substance P (SP) Signaling Pathways

Substance P (1–7) (SP(1–7)) represents a critical endogenous modulator of full-length substance P (SP) signaling within the central nervous system. As the predominant N-terminal metabolite of SP in the rat CNS, SP(1–7) exhibits a unique functional profile distinct from its parent peptide. When co-administered with SP into the substantia nigra, SP(1–7) potently antagonizes SP-induced dopamine release in the ipsilateral striatum and counteracts SP-mediated contralateral rotation behavior. This antagonistic interaction follows a dose-dependent pattern and is characterized by a bell-shaped curve, suggesting complex receptor dynamics and potential autoregulatory mechanisms within peptidergic systems [1].

The molecular mechanism underlying this modulation involves SP(1–7)'s ability to bind neuronal substrates with high affinity despite lacking intrinsic efficacy at canonical SP receptors. Research demonstrates that SP(1–7) is generated locally in the nigra following SP injection, establishing its role as an endogenous feedback regulator. This fragmentation mechanism represents a fundamental autoregulatory process where peptide metabolites retain receptor affinity but not signaling capacity, thereby fine-tuning neuropeptide activity. The enzymatic cleavage of SP at the Phe⁷-Phe⁸ bond liberates the active N-terminal fragment, creating a rapid on-site modulation system for SP signaling [1] [2].

Role in Nigrostriatal Dopaminergic Transmission

SP(1–7) exerts significant neuromodulatory effects within the nigrostriatal pathway, a critical circuit governing motor control and reward processing. Intranigral administration of SP(1–7) enhances dopamine metabolism, evidenced by increased nigral DOPAC-to-DA ratios and stimulated in vitro ³H-dopamine release from substantia nigra tissue preparations [6]. These neurochemical changes correlate with behavioral activation, including enhanced rearing, sniffing, and locomotor activity in rodent models [6].

Table 1: Neurochemical and Behavioral Effects of SP(1–7) in Nigrostriatal Pathways

Administration SiteNeurochemical EffectBehavioral OutcomeReference
Substantia nigra↑ DOPAC/DA ratio↑ Rearing activity [6]
Substantia nigra↑ ³H-DA release in vitro↑ Sniffing behavior [6]
Substantia nigraModulation of SP-induced DA releaseAltered rotation behavior [1]
StriatumLocal DA outflow modulationNot reported [5]

The fragment demonstrates bidirectional modulation capabilities depending on the neurochemical context. While SP(1–7) alone stimulates dopamine release, it effectively antagonizes SP-induced striatal dopamine outflow when co-administered with the full-length peptide. This suggests a context-dependent functionality wherein SP(1–7) may stabilize baseline dopaminergic tone while preventing excessive SP-mediated excitation. The interaction occurs partly through cholinergic intermediaries, as muscarinic receptor blockade attenuates SP(1–7)'s effects on striatal dopamine dynamics [5].

Antagonistic Interactions with SP-Induced Behavioral Responses

SP(1–7) demonstrates potent functional antagonism against various SP-mediated behavioral responses across CNS regions. In the spinal cord, intrathecal administration of SP(1–7) significantly attenuates aversive behaviors (scratching, biting, paw licking) induced by SP or its C-terminal fragment SP(5–11) [7]. This antagonism follows a dose-response relationship, with effective inhibition observed at picomolar concentrations, suggesting high potency at modulating nociceptive and aversive pathways [3].

In morphine-dependent mice, SP(1–7) exerts modulatory influence on withdrawal phenomena. Pre-treatment with SP(1–7) dose-dependently inhibits naloxone-precipitated withdrawal jumping, a hallmark of opioid withdrawal. Conversely, administration of the SP(1–7) antagonist [D-Pro²,D-Phe⁷]SP(1–7) exacerbates withdrawal behaviors, confirming the endogenous role of this fragment in modulating addiction-related neuroadaptations [3]. These findings position SP(1–7) as a significant endogenous regulator of aversion and withdrawal states.

The molecular basis for this behavioral antagonism involves differential receptor interactions. While SP primarily activates neurokinin-1 (NK-1) receptors through its C-terminal domain, SP(1–7) likely binds distinct sites that modulate downstream signaling. Evidence suggests that SP(1–7)'s behavioral effects occur through mechanisms dissociated from classical NK-1 receptor activation, potentially involving unique G-protein coupled pathways or allosteric modulation of SP signaling complexes [7] [9].

SP(1–7)-Mediated Regulation of Neuroinflammation and Neuroprotection

SP(1–7) exhibits significant immunomodulatory properties within the CNS, influencing neuroinflammatory processes through receptor-dependent and independent mechanisms. Local cortical administration of SP(1–7) enhances slow-wave activity (SWA) in the ipsilateral hemisphere, an electrophysiological correlate of restorative sleep and neural recovery. This enhancement is followed by a compensatory SWA reduction, indicating homeostatic regulation of neural activity. Crucially, these effects are mediated through neurokinin-1 receptors (NK-1R) expressed on sleep-active cortical neurons [4].

Table 2: SP(1–7) Effects on Neuroinflammatory Markers and Neural Activity

Experimental ModelInterventionKey FindingProposed Mechanism
Mouse cortexLocal SP(1–7) application↑ Slow-wave activity (SWA)NK-1R activation on cortical neurons
Mouse spinal cordSP(1–7) intrathecal injection↓ NK-1 receptor densityReceptor downregulation
Rat nigrostriatal pathwaySP(1–7) intranigral injection↓ SP-induced neurochemical effectsEndogenous antagonism
Morphine-dependent miceSP(1–7) pre-treatment↓ Withdrawal jumpingModulation of abstinence pathways

A remarkable mechanism involves SP(1–7)'s ability to downregulate NK-1 receptor expression in the spinal cord without directly binding to these receptors. Intrathecal injection of SP(1–7) significantly reduces the Bₘₐₓ of [³H]SP binding sites in spinal cord membranes, mirroring the effects of full-length SP [9]. This downregulation occurs through an indirect pathway dissociated from receptor activation, as the C-terminal fragment SP(5–11), which potently activates NK-1 receptors, fails to produce similar downregulation [8] [9].

This receptor modulation has significant implications for neuroinflammatory regulation, as NK-1 receptors mediate numerous pro-inflammatory effects of substance P. Through reducing receptor availability, SP(1–7) may limit SP-mediated neurogenic inflammation, vasodilation, and cytokine production. This positions SP(1–7) as an endogenous anti-inflammatory fragment that counterbalances the neuroinflammatory actions of its parent peptide [4] [8]. The fragment's potential neuroprotective role emerges from its capacity to regulate inflammatory cascades implicated in neurodegenerative conditions and chronic pain states.

Properties

CAS Number

68060-49-1

Product Name

Substance P Fragment 1-7

IUPAC Name

2-[[5-amino-2-[[5-amino-2-[[1-[6-amino-2-[[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoic acid

Molecular Formula

C41H65N13O10

Molecular Weight

900.0 g/mol

InChI

InChI=1S/C41H65N13O10/c42-19-5-4-12-28(51-37(60)30-13-7-21-53(30)38(61)25(43)11-6-20-48-41(46)47)39(62)54-22-8-14-31(54)36(59)50-27(16-18-33(45)56)34(57)49-26(15-17-32(44)55)35(58)52-29(40(63)64)23-24-9-2-1-3-10-24/h1-3,9-10,25-31H,4-8,11-23,42-43H2,(H2,44,55)(H2,45,56)(H,49,57)(H,50,59)(H,51,60)(H,52,58)(H,63,64)(H4,46,47,48)

InChI Key

KPHDBQWTCKBKIL-UHFFFAOYSA-N

Synonyms

SP(1-7)
substance P (1-7)

Canonical SMILES

C1CC(N(C1)C(=O)C(CCCN=C(N)N)N)C(=O)NC(CCCCN)C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.